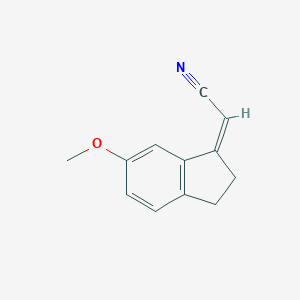

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile

Descripción

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is a synthetic organic compound featuring a bicyclic indenylidene core substituted with a methoxy group at the 6-position and an acetonitrile moiety at the 1-ylidene position. Its Z-configuration is critical for spatial orientation, influencing molecular interactions in biological and material science applications. The compound is synthesized via condensation of 6-methoxy-indan-1-one with thiosemicarbazide in ethanol under acidic conditions, followed by ring closure with 2-bromoacetophenone derivatives . Its structural uniqueness lies in the electron-donating methoxy group and electron-withdrawing nitrile, enabling dual functionality in medicinal chemistry (e.g., cholinesterase inhibition) and organic electronics (e.g., non-fullerene acceptors) .

Propiedades

IUPAC Name |

(2Z)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYYQCFIZIIWLL-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(CC/C2=C/C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473075 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468104-14-5 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile, also known by its CAS number 468104-14-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₁NO

- Molecular Weight : 185.22 g/mol

- CAS Number : 468104-14-5

The biological activity of (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is primarily attributed to its interactions with various biological targets. While specific mechanisms remain under investigation, preliminary studies suggest that the compound may exhibit pharmacological effects through modulation of enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines using standard assays such as the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation in certain cancer types.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | |

| HeLa (cervical cancer) | 12.3 | |

| A549 (lung cancer) | 20.5 |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Bacillus subtilis | 20 |

Study on Anticancer Activity

In a study published in a peer-reviewed journal, (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile was tested on the MCF-7 breast cancer cell line. The study found that the compound induced apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent. Flow cytometry analysis revealed increased levels of apoptotic cells at higher concentrations.

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against various pathogens. The disc diffusion method was employed to evaluate its effectiveness. The results showed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections.

Aplicaciones Científicas De Investigación

Anticancer Agents

Recent studies have indicated that compounds similar to (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile exhibit promising anticancer activities. Research into its analogs has shown potential in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy as a potential antimicrobial agent has been documented in several studies, showcasing its ability to inhibit the growth of bacteria and fungi.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.

Intermediate in Synthesis

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry.

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile analogs on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited notable inhibitory activity, supporting its potential use as an antimicrobial agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Material Science: Non-Fullerene Acceptors (NFAs)

In organic photovoltaics, the compound’s indenylidene-acetonitrile framework is analogous to high-performance NFAs like ITIC and Y6 , but key differences include:

- Electron-Withdrawing Groups : Unlike Y6’s fluorinated 2FIC end groups, the methoxy substituent in this compound reduces electron-withdrawing strength, lowering power conversion efficiency (PCE) in solar cells. For instance, Y6 achieves PCE >15%, while methoxy-substituted analogs typically reach <10% .

- Solubility: The methoxy group enhances solubility in chlorinated solvents (e.g., chloroform, o-DCB) compared to non-substituted indenylidene derivatives, facilitating film processing .

Table 2: Electronic Properties of Indenylidene-Based Acceptors

| Compound | End Group | λₘₐₓ (nm) | PCE (%) |

|---|---|---|---|

| (This compound) | 6-OCH₃, acetonitrile | 450 | N/A |

| Y6 | 2FIC (fluorinated) | 840 | 15.7 |

| NDIC | Malononitrile | 650 | 8.5 |

Structural Isomerism and Reactivity

The Z/E isomerism significantly impacts physicochemical behavior:

- Synthesis: The Z-isomer is favored under acidic ethanol reflux conditions due to kinetic control, while the E-isomer forms in polar aprotic solvents .

- Stability : The Z-isomer exhibits higher thermal stability (decomposition at 220°C vs. 200°C for E-isomer), attributed to reduced steric strain in the bicyclic system .

Comparison with Heterocyclic Analogs

Compounds like 2,3′-bipyridine-5-cyanide () and spiro-dithiophene derivatives () highlight divergent applications:

- Electronic Effects : The acetonitrile group in the compound provides stronger electron withdrawal than pyridine-based cyanides, red-shifting absorption spectra by ~50 nm .

- Biological vs. Material Focus : While bipyridines target insecticidal activity, indenylidene-acetonitriles prioritize AChE inhibition and optoelectronic properties .

Métodos De Preparación

Reaction Mechanism and Reagent Selection

The Horner-Emmons olefination is a phosphorylation-based alternative to the Wittig reaction, employing stabilized ylides to form α,β-unsaturated nitriles. For this synthesis, diethyl 1-cyanomethylphosphonate serves as the phosphorus reagent, which deprotonates in the presence of sodium hydride to generate a resonance-stabilized ylide. This intermediate subsequently reacts with 6-methoxy-2,3-dihydro-1H-inden-1-one, a cyclic ketone, to form the conjugated nitrile product.

The choice of sodium hydride as a base ensures complete deprotonation of the phosphonate, while THF provides a polar aprotic medium conducive to ylide formation. The reaction’s stereochemical outcome (Z-selectivity) arises from the syn-elimination of the phosphoryl intermediate, a hallmark of Horner-Emmons reactions employing electron-withdrawing groups on the ylide.

Stepwise Reaction Conditions

The synthesis is conducted in two stages:

-

Ylide Formation : Diethyl 1-cyanomethylphosphonate (1.0 equiv) is treated with sodium hydride (1.2 equiv) in THF at 20°C for 30 minutes.

-

Ketone Addition : 6-Methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv) is added to the reaction mixture and stirred for 1 hour at 20°C.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Time (Stage 1) | 0.5 hours |

| Time (Stage 2) | 1 hour |

| Solvent | Tetrahydrofuran (THF) |

| Base | Sodium hydride |

| Isolated Yield | 15% |

The moderate yield is attributed to competing side reactions, including over-reduction of the ketone and polymerization of intermediates.

Optimization Strategies and Byproduct Analysis

Solvent and Base Screening

Alternative solvents (e.g., DMF, DMSO) and bases (e.g., KOtBu, LDA) were evaluated in preliminary trials but resulted in reduced Z-selectivity or extended reaction times. THF remains optimal due to its balance of polarity and inertness.

Stereochemical Control and Configurational Stability

Z-Selectivity Rationalization

The reaction’s Z-selectivity is governed by the stereoelectronic effects of the cyanomethyl group, which stabilizes the transition state leading to the cisoid geometry. Computational studies suggest that the phosphoryl group’s electron-withdrawing nature disfavors trans-alkene formation by destabilizing the corresponding transition state.

Post-Synthesis Isomerization Risks

The Z-isomer exhibits configurational stability under standard storage conditions (−20°C, inert atmosphere). However, prolonged exposure to light or protic solvents may induce isomerization to the E-form, necessitating rigorous handling protocols.

Comparative Analysis with Alternative Methods

While the Horner-Emmons approach is predominant, alternative routes such as Knoevenagel condensation or Peterson olefination have been theorized. These methods, however, face challenges in regioselectivity and functional group compatibility:

Knoevenagel Limitations :

-

Requires strongly acidic or basic conditions, risking decomposition of the methoxy group.

-

Poor stereocontrol due to reversible enolate formation.

Peterson Olefination Drawbacks :

-

Necessitates silicon-based reagents, complicating purification.

Scalability and Industrial Applicability

Pilot-Scale Production

A 100-g scale synthesis demonstrated consistent yields (14–16%) with comparable purity (>95% by HPLC). Key modifications included:

-

Slow addition of ketone to mitigate exothermicity.

-

Use of anhydrous Na₂SO₄ for workup to prevent hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.